1-(4-Chloro-3-methylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride
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Overview
Description
1-(4-Chloro-3-methylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride is a synthetic organic compound that belongs to the class of phenoxypropanolamines. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system and cardiovascular system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-3-methylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride typically involves the following steps:
Formation of the phenoxypropanolamine backbone: This can be achieved by reacting 4-chloro-3-methylphenol with epichlorohydrin under basic conditions to form the corresponding epoxide. The epoxide is then reacted with 2,6-dimethylpiperidine to form the phenoxypropanolamine backbone.
Hydrochloride salt formation: The free base of the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-3-methylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on cellular processes and signaling pathways.
Medicine: Investigating its potential as a therapeutic agent for conditions such as hypertension or neurological disorders.
Industry: Potential use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-methylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride would depend on its specific molecular targets. It might interact with receptors or enzymes in the body, modulating their activity and leading to physiological effects. For example, it could act as an agonist or antagonist at adrenergic receptors, influencing cardiovascular function.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride
- 1-(4-Methylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride
Uniqueness
1-(4-Chloro-3-methylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride is unique due to the presence of both chloro and methyl groups on the phenoxy ring, which can influence its pharmacological properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
1-(4-chloro-3-methylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNO2.ClH/c1-12-9-16(7-8-17(12)18)21-11-15(20)10-19-13(2)5-4-6-14(19)3;/h7-9,13-15,20H,4-6,10-11H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOQIBXMLDLFGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CC(COC2=CC(=C(C=C2)Cl)C)O)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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